molecular formula C12H14N4O2S B2428476 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 2034333-13-4

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No. B2428476
CAS RN: 2034333-13-4
M. Wt: 278.33
InChI Key: ZVTIGNASAFSPGX-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide, also known as TTA-A2, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound belongs to the class of tetrahydrofuran derivatives and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Activities

A study on the synthesis of biologically active derivatives related to the compound of interest showed significant antimicrobial activities against a variety of bacterial and fungal strains. This research highlights the potential of such compounds in the development of new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Heterocyclic Synthesis

Research into the reactivity of compounds similar to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)tetrahydrofuran-3-carboxamide has led to the development of various heterocyclic derivatives, demonstrating the compound's utility in synthetic organic chemistry and potential applications in developing novel chemical entities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Oxidative Cyclization-Alkoxycarbonylation

A study on palladium-catalyzed oxidative carbonylation reactions involving compounds with similar structures yielded various derivatives, including tetrahydrofuran and oxazoline, highlighting the compound's versatility in facilitating diverse chemical transformations (Bacchi et al., 2005).

Anticancer Activity and Spectroscopic Studies

Thiophene-2-carboxaldehyde derivatives, related to the compound of interest, have demonstrated promising antibacterial and antifungal activities, with studies exploring their binding to carrier proteins like Human Serum Albumin (HSA) and their potential anticancer activities. This indicates the compound's potential in medicinal chemistry for developing new therapeutic agents (Shareef et al., 2016).

Mannich Reaction in Heterocycle Synthesis

Research exploring the Mannich reaction's possibilities in synthesizing N-, S,N-, and Se,N-heterocycles has led to the development of compounds with significant biological activities, including antiviral, analeptic, anti-inflammatory, and antipyretic properties. Such studies underscore the compound's relevance in synthesizing biologically active molecules (Dotsenko et al., 2019).

properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c17-12(9-3-4-18-8-9)13-6-10-7-16(15-14-10)11-2-1-5-19-11/h1-2,5,7,9H,3-4,6,8H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTIGNASAFSPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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